Tetranor 12-HETE (12-hydroxy-8,10,14-eicosatrienoic acid) is a metabolite of arachidonic acid, a polyunsaturated omega-6 fatty acid. [, , ] It belongs to the class of hydroxylated eicosanoids and plays a role as a signaling molecule in various physiological and pathological processes. [, ] Research suggests its involvement in inflammation, oxidative stress, and cellular signaling, particularly in the context of cardiovascular and renal diseases. [, , , , ]
Tetranor-12(S)-hydroxyeicosatetraenoic acid is a significant metabolite derived from the enzymatic oxidation of arachidonic acid, primarily through the lipoxygenase pathway. This compound is classified as an eicosanoid, a group of bioactive lipids involved in various physiological and pathological processes. Tetranor-12(S)-hydroxyeicosatetraenoic acid plays a crucial role in mediating inflammatory responses and other cellular signaling pathways.
Tetranor-12(S)-hydroxyeicosatetraenoic acid is synthesized from 12(S)-hydroxyeicosatetraenoic acid, which is produced by the action of lipoxygenases on arachidonic acid. It falls under the classification of hydroxyeicosatetraenoic acids, which are known for their roles in inflammation, pain modulation, and regulation of vascular tone. Eicosanoids like tetranor-12(S)-hydroxyeicosatetraenoic acid are derived from polyunsaturated fatty acids and are critical in cell signaling.
The synthesis of tetranor-12(S)-hydroxyeicosatetraenoic acid typically involves enzymatic processes that convert 12(S)-hydroxyeicosatetraenoic acid through β-oxidation and hydroxylation reactions. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly employed to isolate and purify this compound from biological samples.
Tetranor-12(S)-hydroxyeicosatetraenoic acid has a molecular formula of C18H30O3. Its structure features a long carbon chain typical of eicosanoids, with specific functional groups that confer its biological activity.
Tetranor-12(S)-hydroxyeicosatetraenoic acid undergoes various chemical reactions that influence its biological activity:
Mass spectrometry is utilized to track these reactions, providing insight into the metabolic pathways involving tetranor-12(S)-hydroxyeicosatetraenoic acid and its derivatives .
Tetranor-12(S)-hydroxyeicosatetraenoic acid exerts its effects primarily through binding to G protein-coupled receptors, which initiate intracellular signaling cascades influencing inflammation and immune responses.
Research indicates that tetranor-12(S)-hydroxyeicosatetraenoic acid can modulate the activity of macrophages, influencing their polarization and function during inflammatory processes .
Tetranor-12(S)-hydroxyeicosatetraenoic acid is utilized in various scientific research contexts:
Tetranor-12(S)-HETE originates from the sequential metabolism of arachidonic acid (AA) through the 12-lipoxygenase (12-LO) pathway. The initial step involves the stereoselective oxidation of AA by 12/15-lipoxygenase (12/15-LO), encoded by the Alox15 gene, to generate 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HPETE]. This intermediate is rapidly reduced to the stable metabolite 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE]. Platelets, leukocytes, and alternatively activated macrophages are primary sites of 12(S)-HETE synthesis due to their high 12/15-LO expression [1] [3] [5]. The enzymatic reaction exhibits strict S-stereoselectivity, producing the biologically active 12(S)-HETE enantiomer. This specificity is critical for its downstream functions, including modulation of vascular tone and inflammatory responses [3] [5].
Table 1: Key Enzymes in Tetranor-12(S)-HETE Biosynthesis
Enzyme | Gene | Reaction | Cellular Sources |
---|---|---|---|
12/15-Lipoxygenase | Alox15 | Converts AA → 12(S)-HPETE | Macrophages, Platelets, Leukocytes |
Glutathione Peroxidase | GPX | Reduces 12(S)-HPETE → 12(S)-HETE | Ubiquitous |
Peroxisomal β-Oxidation Enzymes | ABCD2, HSD17B4 | Shortens 12(S)-HETE → Tetranor-12(S)-HETE | Liver, Kidney, Corneal Epithelium |
Tetranor-12(S)-HETE is the major β-oxidation product of 12(S)-HETE, formed primarily in peroxisomes. This process shortens the carboxylic acid chain by four carbon atoms ("tetranor" designation) via four key steps: (1) Activation to a CoA ester by acyl-CoA synthetase; (2) Dehydrogenation by acyl-CoA oxidase; (3) Hydration by enoyl-CoA hydratase; and (4) Cleavage by thiolase. The peroxisomal transporter ABCD2 (ATP-binding cassette subfamily D member 2) and the bifunctional enzyme HSD17B4 (hydroxysteroid 17-β dehydrogenase 4) are essential for this process [1] [2].
Tissue-specific dynamics are evident:
Table 2: Tissue-Specific Metabolism of 12(S)-HETE
Tissue | Metabolic Activity | Functional Outcome |
---|---|---|
Liver | High peroxisomal β-oxidation | Major site of Tetranor-12(S)-HETE generation |
Corneal Epithelium | Moderate β-oxidation | Regulates post-injury inflammation |
Vascular Endothelium | Minimal β-oxidation | Accumulates 12(S)-HETE to enhance vasoconstriction |
Lewis Lung Carcinoma Cells | Active β-oxidation | Produces Tetranor-12(S)-HETE as terminal metabolite |
The bioactivity of Tetranor-HETE derivatives is stereochemistry-dependent. While the 12-LO pathway exclusively generates the S-enantiomer [12(S)-HETE], cytochrome P450 (CYP) isoforms produce the R-enantiomer [12(R)-HETE] in tissues like the corneal epithelium [4].
Key differences between stereoisomers:
Table 3: Stereoisomer-Specific Properties of HETE Derivatives
Property | 12(S)-HETE/Tetranor-12(S)-HETE | 12(R)-HETE |
---|---|---|
Enzymatic Source | 12/15-Lipoxygenase | Cytochrome P450 (CYP4F/CYP4A) |
Vasoconstrictive Effect | Enhances AngII/PE-induced constriction | Not observed |
Ocular Activity | Inert on intraocular pressure | Lowers IOP by 4–12 mmHg |
Major Tissues | Platelets, Macrophages, Vascular Endothelium | Corneal Epithelium |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: